(S,R.S)-AHPC-PEG2-NHS Ester: A Technical Guide for PROTAC Development
(S,R.S)-AHPC-PEG2-NHS Ester: A Technical Guide for PROTAC Development
(S,R.S)-AHPC-PEG2-NHS ester is a heterobifunctional chemical tool extensively utilized in the field of targeted protein degradation (TPD) for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a linker, connecting a ligand for a target protein of interest (POI) to a recruiting element for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate specific disease-causing proteins. This technical guide provides a comprehensive overview of (S,R.S)-AHPC-PEG2-NHS ester for researchers, scientists, and drug development professionals.
Core Concepts and Mechanism of Action
PROTACs are designed to induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This is achieved through the bifunctional nature of the PROTAC molecule. (S,R.S)-AHPC-PEG2-NHS ester is a key building block in the synthesis of many PROTACs, comprising three essential components:
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The (S,R.S)-AHPC moiety: This is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By binding to VHL, this component of the molecule recruits the cellular machinery responsible for tagging proteins for degradation.
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The PEG2 linker: This is a short polyethylene glycol chain consisting of two ethylene glycol units. The PEG linker serves multiple purposes, including increasing the aqueous solubility of the PROTAC molecule and providing the appropriate length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]
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The NHS ester: This N-Hydroxysuccinimide ester is a reactive functional group that readily forms a stable amide bond with primary amines, such as those found on lysine residues or an amino-functionalized ligand for a protein of interest.[5][6] This allows for the covalent attachment of the VHL-recruiting linker to the target-binding portion of the PROTAC.
The overall mechanism of action for a PROTAC synthesized using (S,R.S)-AHPC-PEG2-NHS ester involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7]
Physicochemical and Quantitative Data
A summary of the key quantitative data for (S,R.S)-AHPC-PEG2-NHS ester is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and characterization of the final PROTAC molecule.
| Property | Value | Reference(s) |
| Chemical Formula | C34H45N5O10S | [8][9] |
| Molecular Weight | 715.8 g/mol | [8][9] |
| CAS Number | 2757045-58-0 | [8][9] |
| Purity | Typically ≥95% | [8][9] |
| Solubility | Soluble in DMSO, DMF | [10] |
| Storage Conditions | -20°C, protect from moisture | [8][11] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving the use of (S,R.S)-AHPC-PEG2-NHS ester in the synthesis and evaluation of a PROTAC.
Synthesis of a PROTAC using (S,R.S)-AHPC-PEG2-NHS Ester
This protocol outlines the general steps for conjugating (S,R.S)-AHPC-PEG2-NHS ester to a ligand for a protein of interest (POI-ligand) that contains a primary amine.
Materials:
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(S,R.S)-AHPC-PEG2-NHS ester
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POI-ligand with a primary amine
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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Reaction vessel (e.g., glass vial)
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Stirring apparatus
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High-Performance Liquid Chromatography (HPLC) or other suitable purification system
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Mass Spectrometer (MS) for product characterization
Procedure:
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Dissolution of Reactants:
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Dissolve the POI-ligand with a primary amine in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
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In a separate vial, dissolve (S,R.S)-AHPC-PEG2-NHS ester in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
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Reaction Setup:
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To the solution of the POI-ligand, add 1.0 to 1.5 molar equivalents of (S,R.S)-AHPC-PEG2-NHS ester.
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Add 2 to 3 molar equivalents of a non-nucleophilic base such as DIPEA or TEA to the reaction mixture. The base acts as a scavenger for the N-hydroxysuccinimide byproduct.
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-
Reaction Incubation:
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Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS to check for the consumption of the starting materials and the formation of the desired PROTAC product.
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-
Purification:
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Once the reaction is complete, the crude product can be purified by preparative reverse-phase HPLC to isolate the final PROTAC molecule.
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-
Characterization:
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The identity and purity of the final PROTAC should be confirmed by analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Biological Evaluation of the Synthesized PROTAC
This protocol describes a typical workflow for assessing the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Synthesized PROTAC molecule
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Cell line expressing the target protein
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Cell culture medium and supplements
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Multi-well cell culture plates
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DMSO for stock solutions
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Proteasome inhibitor (e.g., MG132) as a negative control
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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Western blotting apparatus and reagents
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
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Chemiluminescent substrate
Procedure:
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Cell Seeding:
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Seed the cells in multi-well plates at an appropriate density to allow for logarithmic growth during the experiment.
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-
PROTAC Treatment:
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Prepare a stock solution of the PROTAC in DMSO.
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Treat the cells with a range of concentrations of the PROTAC (e.g., from nanomolar to micromolar). Include a vehicle control (DMSO only) and a negative control where cells are pre-treated with a proteasome inhibitor like MG132 before adding the PROTAC.
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Incubate the cells with the PROTAC for a desired period (e.g., 4, 8, 16, or 24 hours).
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-
Cell Lysis:
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After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
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-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay.
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-
Western Blotting:
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Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
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Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
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Block the membrane and then incubate it with the primary antibody against the target protein and the loading control.
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Wash the membrane and incubate it with the appropriate secondary antibody.
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Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
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-
Data Analysis:
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Quantify the band intensities for the target protein and the loading control.
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Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the extent of protein degradation.
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Plot the percentage of remaining protein as a function of PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
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Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and biological evaluation.
References
- 1. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
- 9. glycomindsynth.com [glycomindsynth.com]
- 10. scispace.com [scispace.com]
- 11. broadpharm.com [broadpharm.com]
